LSD1 Inhibitory Potency: (1S,2S,4R)-Scaffold Delivers ~7-Fold Improvement Over Alternative Amine Linkers in Identical Assay
In a direct head-to-head comparison within a single patent study (US20230399332), Compound 27, which incorporates the (1S,2S,4R)-2-amino-7-azabicyclo[2.2.1]heptane moiety, exhibited an IC50 of 1 nM against lysine-specific demethylase 1A (LSD1). [1] This represents a 7.4-fold improvement over Compound 1 (4-aminopiperidine linker; IC50 = 7.4 nM), an 11-fold improvement over Compound 15 (trans-3-aminocyclopentylamino linker; IC50 = 11 nM), and a 12-fold improvement over Compound 7 (piperidin-3-ylamino linker; IC50 = 12 nM), all evaluated in the same in vitro LSD1 enzymatic inhibition assay. [2]
| Evidence Dimension | LSD1 enzymatic inhibitory activity (IC50) |
|---|---|
| Target Compound Data | IC50 = 1 nM (Compound 27 incorporating (1S,2S,4R) scaffold) |
| Comparator Or Baseline | Compound 1 (4-aminopiperidine): IC50 = 7.4 nM; Compound 15 (trans-3-aminocyclopentylamino): IC50 = 11 nM; Compound 7 (piperidin-3-ylamino): IC50 = 12 nM |
| Quantified Difference | 7.4- to 12-fold improved potency for the (1S,2S,4R)-containing compound |
| Conditions | In vitro enzymatic assay against recombinant human LSD1; compound series from US Patent 20230399332 |
Why This Matters
For procurement decisions in LSD1-targeted drug discovery, the 1 nM starting potency of the (1S,2S,4R)-scaffold significantly reduces the optimization burden compared to alternative amine building blocks that yield >7 nM initial hits, directly impacting lead progression timelines.
- [1] BindingDB. Entry BDBM640923: 4-(8-((1S,2S,4R)-2-amino-7-azabicyclo[2.2.1]heptane-7-yl)-3-(6-fluoro-1-(2-hydroxy-2-methylpropyl)-1H-benzo[d][1,2,3]triazol-5-yl)imidazo[1,2-a]pyrazin-2-yl)-2-fluorobenzonitrile. IC50: 1 nM. US Patent 20230399332, Compound 27. View Source
- [2] BindingDB. Entries BDBM640899, BDBM640913, BDBM640905: Comparator compounds from US Patent 20230399332 with IC50 values of 7.4 nM (Compound 1), 11 nM (Compound 15), and 12 nM (Compound 7) respectively. View Source
